molecular formula C7H13NO2 B1504832 (S)-1-Isopropylazetidine-2-carboxylic acid CAS No. 255882-98-5

(S)-1-Isopropylazetidine-2-carboxylic acid

Cat. No. B1504832
CAS RN: 255882-98-5
M. Wt: 143.18 g/mol
InChI Key: QXSMFOUJZBBPIV-LURJTMIESA-N
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Description

(S)-1-Isopropylazetidine-2-carboxylic acid, also known as IpAC, is a chiral building block that has gained significant attention in the field of organic chemistry due to its unique chemical properties. It is a four-membered ring compound that contains an azetidine ring and a carboxylic acid functional group. IpAC has been widely used in the synthesis of various biologically active compounds and pharmaceuticals due to its excellent chiral properties and high chemical stability.

Scientific Research Applications

Conformational Isomerism and Synthetic Applications

  • (Cromwell et al., 1980) discuss the synthesis of 1-alkyl-2-carboazetidines using organolithium reagents, starting from 1-alkylazetidine-2-carboxylic acids. This process leads to near quantitative yield and provides evidence for conformational isomerism in these compounds.

Carboxylic Acid (Bio)Isosteres in Drug Design

  • (Ballatore et al., 2013) explain the use of carboxylic acid (bio)isosteres in medicinal chemistry. Carboxylic acid functional groups, including those in (S)-1-Isopropylazetidine-2-carboxylic acid, are crucial in pharmacophores, but can have drawbacks like metabolic instability and toxicity. Bioisosteres can retain desired properties while avoiding these shortcomings.

Enantiopure Compounds and Stereoselective Reactions

  • (Ma et al., 2007) focus on the preparation of enantiopure 1-phenylethylazetidine-2-carboxylates and 2-acylazetidines, which react with chloroformates to yield α-chloro-γ-amino butyric acid esters and ketones. This indicates its potential in producing specific stereoisomers for pharmaceutical applications.

Hydrogen Bonds in Proteins

  • (Lindemann & Zundel, 1977) study hydrogen bonds in proteins, specifically between carboxylic acid residues and histidine residues. This research can be linked to the study of compounds like (S)-1-Isopropylazetidine-2-carboxylic acid in understanding protein structure and function.

Physiological Roles of Carnosine and Related Compounds

  • (Boldyrev et al., 2013) delve into the physiological roles of carnosine, which is related to (S)-1-Isopropylazetidine-2-carboxylic acid in structure. They explore its biochemical properties like pH-buffering and metal-ion chelation, highlighting its therapeutic potential in various diseases.

Anticancer Research and Ruthenium Complexes

  • (Pierroz et al., 2012) describe the synthesis and characterization of novel inert Ru(II) complexes with anticancer activity. The structure of these complexes, incorporating carboxylic acid moieties, could be crucial in understanding their biological effects.

Amino Acids and Corrosion Inhibition

  • (Kaya et al., 2016) investigate amino acids containing carboxylic acid groups, like (S)-1-Isopropylazetidine-2-carboxylic acid, for their corrosion inhibitive performance. This study highlights the potential industrial applications of such compounds in protecting materials from corrosion.

properties

IUPAC Name

(2S)-1-propan-2-ylazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5(2)8-4-3-6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSMFOUJZBBPIV-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1CC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680044
Record name (2S)-1-(Propan-2-yl)azetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Isopropylazetidine-2-carboxylic acid

CAS RN

255882-98-5
Record name (2S)-1-(1-Methylethyl)-2-azetidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=255882-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-1-(Propan-2-yl)azetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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